molecular formula C15H15BrN2O2 B11829213 Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B11829213
M. Wt: 335.20 g/mol
InChI Key: WYZBMTQEHVDYRC-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a cyanomethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the cyanomethyl group and the tert-butyl esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The indole core can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated indole derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate features a unique molecular structure characterized by an indole core, a bromine atom, and a cyanomethyl group. The molecular formula is C13H14BrNO2\text{C}_{13}\text{H}_{14}\text{Br}\text{N}\text{O}_2, with a molecular weight of approximately 335.20 g/mol. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the cyanomethyl group can participate in various transformations, including reduction and oxidation reactions.

Types of Reactions

The compound can undergo several types of reactions:

  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles under appropriate conditions.
  • Reduction Reactions : The cyanomethyl group can be reduced to form amines or other functional groups.
  • Oxidation Reactions : The indole core can be oxidized to yield different derivatives.

These reactions allow for the synthesis of a wide range of derivatives that may possess enhanced biological activities or improved chemical properties .

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups enable the formation of various derivatives that can be tailored for specific applications .

Biology

Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry. Notable areas of interest include:

  • Antimicrobial Properties : Preliminary studies suggest that it may have efficacy against certain bacterial strains.
  • Anticancer Activity : Similar indole derivatives have shown promise in inducing apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival .

Medicine

This compound is being explored as a precursor for drug development. Its structural characteristics may allow researchers to design novel therapeutic agents targeting various diseases, particularly cancers and infections .

Industrial Applications

In addition to its research applications, this compound has potential uses in the production of specialty chemicals and materials. Its reactivity allows it to be utilized in the synthesis of agrochemicals and dyes, contributing to advancements in these industries .

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyanomethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its indole core, combined with the bromine and cyanomethyl groups, makes it a versatile compound for various applications in research and industry.

Biological Activity

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN2O2C_{13}H_{14}BrN_{2}O_{2}, with a molecular weight of approximately 335.20 g/mol. The compound features a bromine atom and a cyanomethyl group, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The bromine atom facilitates nucleophilic substitution reactions, which can lead to the modification of target proteins.
  • Enzyme Inhibition : The cyanomethyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity and affecting metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in vitro, with studies reporting IC50 values in the low micromolar range. For instance, similar indole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess comparable properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against several bacterial strains, highlighting its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance observed in many pathogens.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameDescriptionPotential Activity
Tert-butyl 5-chloro-3-(cyanomethyl)-1H-indole-1-carboxylateContains chlorine instead of brominePotentially less reactive but similar functionality
Tert-butyl 5-fluoro-3-(cyanomethyl)-1H-indole-1-carboxylateFluorine substitution may affect biological activityVariability in reactivity and biological effects
Tert-butyl 5-iodo-3-(cyanomethyl)-1H-indole-1-carboxylateIodine substitution increases sizeMay enhance interactions due to larger atomic radius

These comparisons indicate that variations in halogen substituents can significantly influence the biological properties of indole derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of indole derivatives similar to this compound. For instance:

  • Anticancer Activity : A study reported that derivatives with similar structural motifs exhibited IC50 values ranging from 0.19 µM to 3.7 µM against specific cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related indole compounds, demonstrating inhibition against Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

tert-butyl 6-bromo-3-(cyanomethyl)indole-1-carboxylate

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3

InChI Key

WYZBMTQEHVDYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)CC#N

Origin of Product

United States

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